![molecular formula C8H16ClNO B2396315 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride CAS No. 2243513-96-2](/img/structure/B2396315.png)
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Catalysis and Asymmetric Synthesis
The compound’s unique bicyclic structure offers opportunities in catalysis:
- Baeyer–Villiger Oxidation : Cleaving C–C bonds in 7-oxabicyclo[2.2.1]heptanes, a useful synthetic transformation .
Polymer Chemistry
The compound’s strained ring system contributes to polymerization studies:
Bioactive Natural Products
Some natural 7-oxabicyclo[2.2.1]heptanes exhibit biological activity:
Organic Synthesis and Methodology
Researchers utilize derivatives in synthetic strategies:
Mechanism of Action
Target of Action
The primary targets of (1-Methyl-2-oxabicyclo[22Similar compounds have been found to inhibit protein phosphatases
Mode of Action
The exact mode of action of (1-Methyl-2-oxabicyclo[22Based on the inhibition of protein phosphatases by similar compounds , it can be hypothesized that this compound may interact with its targets to inhibit their activity, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can affect a variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis .
Result of Action
The molecular and cellular effects of (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can lead to changes in protein phosphorylation status, affecting the activity of many proteins and potentially leading to various cellular responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)6-10-7;/h2-6,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZOBGFQQNVSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride |
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